6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one
Description
Molecular Formula and Stereochemical Configuration Analysis
The compound 6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one has the molecular formula C₁₀H₁₀F₂N₂OS , with a molecular weight of 244.26 g/mol (CAS: 1803561-78-5) . Its structure consists of a benzothiazinone core (a benzene ring fused to a 1,4-thiazine ring) substituted with:
- Amino group (-NH₂) at the 6-position of the benzene ring
- 2,2-Difluoroethyl group (-CH₂CF₂) at the 4-position of the thiazine ring
- Ketone group (=O) at the 3-position of the thiazine ring
The stereochemistry is defined by the fused bicyclic system. While the benzothiazinone scaffold is planar, the 2,2-difluoroethyl substituent introduces steric and electronic effects. The compound’s SMILES notation (C1C(=O)N(C2=C(S1)C=CC(=C2)N)CC(F)F) and InChIKey (SOWBYVFLYPFWMA-UHFFFAOYSA-N) confirm the connectivity and stereochemical arrangement .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀F₂N₂OS |
| CAS Number | 1803561-78-5 |
| Molecular Weight | 244.26 g/mol |
| SMILES | C1C(=O)N(C2=C(S1)C=CC(=C2)N)CC(F)F |
| InChIKey | SOWBYVFLYPFWMA-UHFFFAOYSA-N |
X-ray Crystallographic Studies for Solid-State Conformational Analysis
While direct X-ray crystallographic data for this compound are unavailable, structural insights can be extrapolated from related benzothiazinones. For example, BTZ043 (a benzothiazinone derivative) crystallizes in a triclinic system with two diastereomeric conformers, differing by a 180° rotation about the C2–N bond connecting the spiro-piperidine side chain to the benzothiazinone core . This suggests that substituents at the 4-position (e.g., 2,2-difluoroethyl) may influence conformational flexibility.
In this compound, the 2,2-difluoroethyl group likely adopts an anti-periplanar orientation due to steric hindrance between the fluorine atoms and the benzothiazinone ring. The amino group at the 6-position may participate in intramolecular hydrogen bonding, stabilizing the planar conformation of the aromatic system.
Variable-Temperature NMR Spectroscopy for Rotational Barrier Determination
Variable-temperature NMR studies on analogous benzothiazinones (e.g., BTZ043) reveal rotational barriers around 17.1 kcal/mol for restricted bond rotation . For this compound, the 2,2-difluoroethyl group’s C–C single bond (connecting the benzothiazinone core to the difluoroethyl moiety) may exhibit similar rotational restrictions.
| Parameter | Value |
|---|---|
| Rotational Barrier (Ea) | ~17.1 kcal/mol (analogous systems) |
| ΔG‡ | ~14.6 kcal/mol (analogous systems) |
Key observations would include:
- Coalescence temperature shifts in ¹H NMR spectra at elevated temperatures, indicating dynamic averaging of conformers.
- Line broadening in ¹³C NMR due to slow exchange between diastereotopic environments.
Comparative Analysis with Benzothiazinone Dioxide Derivatives
Benzothiazinone dioxide derivatives (e.g., sulfoxides and sulfones) exhibit distinct electronic and conformational properties compared to non-oxidized analogs. For example, BTZ-SO (sulfoxide) and BTZ-SO₂ (sulfone) derivatives of BTZ043 show altered charge distributions and binding affinities to DprE1 (a Mycobacterium tuberculosis target enzyme) .
| Derivative | Key Property |
|---|---|
| Parent (non-oxidized) | Electron-deficient aromatic core |
| Sulfoxide (BTZ-SO) | Increased sulfur lone-pair delocalization |
| Sulfone (BTZ-SO₂) | Greater ring strain and rigidity |
In this compound, the 2,2-difluoroethyl group introduces electron-withdrawing effects, potentially mimicking some electronic characteristics of sulfone derivatives. However, the difluoroethyl moiety’s steric bulk and conformational flexibility differ significantly from oxidized sulfur derivatives.
Properties
IUPAC Name |
6-amino-4-(2,2-difluoroethyl)-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2OS/c11-9(12)4-14-7-3-6(13)1-2-8(7)16-5-10(14)15/h1-3,9H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWBYVFLYPFWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(S1)C=CC(=C2)N)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Starting from appropriately substituted benzothiazine precursors or benzamide derivatives.
- Introduction of the 2,2-difluoroethyl group via alkylation.
- Formation of the benzothiazinone ring system through cyclization involving sulfur and carbonyl functionalities.
- Amination at the 6-position to install the amino group.
This process is often carried out in the presence of bases and suitable solvents, with reagents chosen to optimize yield and purity.
Detailed Preparation Process
Based on patent literature and related benzothiazine chemistry, a representative preparation method includes the following steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2-halogenobenzamide derivative | Starting from 2-halogenated benzamide precursors | Halogen (e.g., Cl or I) at position 2 facilitates subsequent reactions |
| 2 | Reaction with carbon disulfide (CS2) in presence of base | Base: LiOH, NaOH, or KOH (molar ratio 1-4, preferably 2-2.5) CS2 molar ratio 2-5 | Forms intermediate 2-alkylthio-1,3-benzothiazin-4-one scaffold |
| 3 | Alkylation with 2,2-difluoroethyl halide (e.g., 2,2-difluoroethyl iodide) | Alkylating agent molar ratio 2-5, solvent: DMSO preferred | Introduces the 2,2-difluoroethyl substituent at position 4 |
| 4 | Amination at position 6 | Ammonia or primary/secondary amines | Converts intermediate to 6-amino derivative |
| 5 | Purification | Suitable chromatographic or crystallization techniques | To isolate pure target compound |
This method avoids the generation of free hydrogen sulfide, a problem in some earlier approaches, and aims for high yield and purity.
Reaction Conditions and Catalysts
- Base: Alkali metal hydroxides such as LiOH, NaOH, or KOH are used to facilitate cyclization and deprotonation steps.
- Solvent: Dimethyl sulfoxide (DMSO) is preferred for its ability to dissolve polar intermediates and support alkylation reactions.
- Alkylating agent: 2,2-difluoroethyl iodide or bromide serves as the source of the difluoroethyl group.
- Temperature: Reactions are typically conducted at room temperature to moderate heating (e.g., 20–80 °C) depending on the step.
- Catalysts: While some benzothiazine syntheses use palladium catalysts for cross-coupling, the preparation of this specific compound primarily relies on base-mediated cyclization and alkylation.
Comparative Data on Preparation Efficiency
Alternative Synthetic Routes and Catalytic Systems
Recent advances in benzothiazine synthesis include:
- Metal-free catalysis: Use of graphene oxide as a carbocatalyst to promote cyclization without metals or solvents, yielding high purity products (75–88%) in related benzothiazines. This approach may be adapted for the target compound with suitable modifications.
- Palladium-catalyzed cross-coupling: For related benzothiazine derivatives, Pd catalysts such as Pd(dppf)Cl2 are used in coupling reactions involving halogenated intermediates, bases (e.g., potassium carbonate), and solvents like dioxane/water mixtures. These methods offer mild conditions and good yields but are more common for complex substitutions than for simple alkylation steps.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Base-mediated cyclization and alkylation (Patent method) | Uses alkali hydroxides, CS2, alkyl halide, DMSO solvent | High yield, purity; scalable | Requires careful handling of CS2; alkyl halide availability |
| Metal-free graphene oxide catalysis (Related benzothiazines) | Solvent-free, metal-free, mild conditions | Environmentally friendly, recyclable catalyst | May require chromatographic purification; less documented for difluoroethyl derivatives |
| Pd-catalyzed cross-coupling (Related compounds) | Uses Pd catalysts, bases, organic solvents | Mild conditions, high selectivity | Costly catalysts; may not be necessary for this compound |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one can be utilized to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.
Medicine: . Its ability to modulate biological targets makes it a candidate for drug development and therapeutic interventions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be harnessed for various applications, including coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on substituents, heteroatoms, and physicochemical properties.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Heteroatom Influence: Sulfur vs. Oxygen
- Sulfur-containing analogs (e.g., benzothiazinones): The larger atomic size and lower electronegativity of sulfur compared to oxygen increase polarizability and alter electronic distribution. This may enhance interactions with hydrophobic pockets in biological targets .
Substituent Effects
- Amino group (position 6): Present in the target compound and some benzoxazinones, this group facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), improving binding affinity .
- Difluoroethyl group (position 4): The CF₂CH₃ moiety introduces fluorine atoms, which increase lipophilicity (logP) and resistance to oxidative metabolism compared to non-fluorinated alkyl chains (e.g., n-butyl in ) .
- Chloroacetyl group (position 6): The electron-withdrawing chlorine atom in ’s compound enhances electrophilicity, making it reactive toward nucleophiles—a property absent in the amino-substituted target compound .
Crystallographic and Conformational Insights
- The benzylidene-substituted compound in exhibits intermolecular C–H···O hydrogen bonding, stabilizing its crystal lattice .
Biological Activity
6-Amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one (CAS Number: 1803561-78-5) is a compound belonging to the benzothiazine family, characterized by its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C10H10F2N2OS
- Molecular Weight : 244.26 g/mol
- Structure : The compound features a benzothiazine core substituted with an amino group and a difluoroethyl group, which are crucial for its biological activity.
Synthesis
The synthesis of benzothiazine derivatives typically involves reactions between various active methylene compounds and substituted anilines. For this compound, methods may include:
- Condensation Reactions : Using thiophenol derivatives and ethylchloroacetate.
- Cyclization Processes : Involving intermediates that facilitate the formation of the benzothiazine ring.
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that derivatives of benzothiazine exhibit significant antimicrobial properties. For instance:
- Study Findings : A study reported that certain synthesized benzothiazine compounds showed potent antibacterial activity against various strains of bacteria including both Gram-positive and Gram-negative species .
| Compound | Activity Type | Microorganism Tested | Result |
|---|---|---|---|
| Benzothiazine Derivative A | Antibacterial | E. coli | Inhibitory effect observed |
| Benzothiazine Derivative B | Antifungal | Candida albicans | Significant growth inhibition |
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Case Study : A comparative analysis with cisplatin showed that some benzothiazine derivatives exhibited cytotoxic effects on human cancer cell lines (e.g., T47D breast cancer cells) comparable to traditional chemotherapeutics .
| Compound | Cancer Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| Compound X | T47D | 10 | More effective |
| Compound Y | MCF7 | 15 | Comparable |
While the exact mechanism of action for this compound is still under investigation, it is hypothesized that the difluoroethyl substituent enhances lipophilicity and cellular uptake, leading to increased efficacy against microbial and cancerous cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation, alkylation, or click chemistry. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for analogous benzothiazinones, where propargyl-substituted intermediates react with azides (e.g., benzyl azide) in ethanol at room temperature for 24 hours . Optimization involves solvent selection (e.g., ethanol for solubility), temperature control (ambient to 45°C), and purification via silica gel chromatography (ethyl acetate/hexane eluent) .
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this benzothiazinone derivative?
- Methodological Answer : X-ray crystallography is definitive for structural elucidation, as demonstrated in studies of similar 1,4-benzothiazin-3-ones . Hirshfeld surface analysis complements crystallography by quantifying intermolecular interactions (e.g., C–H···O, π-π stacking) . NMR (¹H/¹³C) and IR spectroscopy validate functional groups, with emphasis on characteristic signals for the difluoroethyl group (e.g., ¹⁹F NMR for –CF₂–) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to investigate the electronic structure and intermolecular interactions of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, including frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For benzothiazinones, DFT has been used to analyze non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) and correlate them with Hirshfeld surface data . This approach helps predict reactivity and stability in biological environments.
Q. What strategies resolve contradictions in NMR spectral data arising from tautomeric forms or dynamic molecular behavior?
- Methodological Answer : Variable-temperature NMR (VT-NMR) can distinguish tautomers by observing signal coalescence or splitting at different temperatures. For example, keto-enol tautomerism in similar 3,4-dihydro-2H-1,4-benzothiazin-3-ones was resolved by analyzing temperature-dependent ¹H NMR shifts . Solvent polarity adjustments (e.g., DMSO-d₆ vs. CDCl₃) may also stabilize specific tautomeric forms.
Q. How does the presence of the 2,2-difluoroethyl group influence the compound's molecular conformation and supramolecular packing?
- Methodological Answer : The electron-withdrawing –CF₂– group induces conformational rigidity, as seen in crystal structures of related compounds. Bond angle deviations (e.g., C–S–C angles >104°) and non-planar heterocyclic rings suggest steric and electronic effects from substituents . This group also enhances intermolecular interactions (e.g., C–F···H–C contacts), influencing crystal packing .
Q. What computational approaches predict the compound's solubility and stability under physiological conditions?
- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., SPC water) assess solubility and aggregation tendencies. Quantitative structure-property relationship (QSPR) models, trained on experimental data from analogs (e.g., logP, pKa), predict bioavailability. For stability, accelerated degradation studies (e.g., pH 1–13 buffers) combined with DFT-derived hydrolysis pathways are recommended .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of benzothiazinone derivatives?
- Methodological Answer : Cross-validate assays (e.g., MIC tests for antimicrobial activity) under standardized conditions. For example, differences in anti-inflammatory activity between analogs may arise from substituent-dependent solubility or protein binding. Structural analogs with trifluoromethyl groups showed enhanced bioactivity due to improved membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
